5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Catalog No.
S544034
CAS No.
326914-10-7
M.F
C22H27ClN4O2
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2...

CAS Number

326914-10-7

Product Name

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

IUPAC Name

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

XPLJEFSRINKZLC-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU 11652, SU-11652, SU11652

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C

Description

The exact mass of the compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is 414.1823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic molecule that belongs to the class of indole derivatives. This structure features an indole moiety, which is characterized by a fused pyrrole and benzene ring system. The presence of a chloro group and a diethylamino substituent adds to its chemical diversity and potential biological activity. The molecular formula for this compound is C17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}, and its molecular weight is approximately 329.78 g/mol .

, including hydrolysis and acylation. The indole derivative can undergo electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen, particularly at the 5-position where the chlorine substituent is located. Additionally, the diethylamino group can influence nucleophilicity, making it a potential site for further chemical modifications.

Compounds related to indoles and pyrroles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit kinase inhibition activity, making it a candidate for further investigation in cancer therapeutics . The presence of both chloro and diethylamino groups may enhance its pharmacological profile by improving solubility and bioavailability.

The synthesis of 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multiple steps:

  • Formation of the Indole Derivative: Starting from suitable precursors, the indole ring can be constructed through cyclization reactions.
  • Chlorination: The introduction of the chloro group can be achieved using chlorinating agents under controlled conditions.
  • Pyrrole Synthesis: The pyrrole ring can be synthesized using a variety of methods such as the Paal-Knorr synthesis.
  • Final Coupling: The final compound is obtained through coupling reactions between the indole derivative and the pyrrole carboxamide.

These methods require careful optimization to ensure high yield and purity of the final product.

This compound has potential applications in medicinal chemistry as a lead compound for drug development, particularly in targeting protein kinases involved in cancer progression. Its structural features may also allow it to serve as a scaffold for further modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as protein kinases or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies may provide insights into the binding modes and affinities of this compound with target proteins.

Several compounds share structural similarities with 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, which include:

Compound NameMolecular FormulaKey Features
5-Fluoroindole DerivativeC16H13FN2O3C_{16}H_{13}FN_{2}O_{3}Contains a fluorine atom instead of chlorine
5-Chloroindole CarboxamideC17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}Lacks diethylamino substitution
2-Methylpyrrole DerivativeC12H14N2OC_{12}H_{14}N_{2}OSimpler structure with fewer functional groups

These compounds highlight unique aspects of the target compound's structure that may influence its biological activity and chemical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

414.1822538 g/mol

Monoisotopic Mass

414.1822538 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C7AZL970U

Other CAS

326914-10-7

Wikipedia

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Dates

Modify: 2024-04-14
1: Vieira PS, de Arruda Campos Brasil Souza T, Honorato RV, Zanphorlin LM, Severiano KU, Rocco SA, Cavalcante de Oliveira AH, Cordeiro AT, Lopes de Oliveira PS, Oliveira de Giuseppe P, Murakami MT. Pyrrole-indolinone SU11652 targets the nucleoside diphosphate kinase from Leishmania parasites. Biochem Biophys Res Commun. 2017 May 9. pii: S0006-291X(17)30910-5. doi: 10.1016/j.bbrc.2017.05.048. [Epub ahead of print] PubMed PMID: 28499874.
2: Makihara N, Arimura K, Ago T, Tachibana M, Nishimura A, Nakamura K, Matsuo R, Wakisaka Y, Kuroda J, Sugimori H, Kamouchi M, Kitazono T. Involvement of platelet-derived growth factor receptor β in fibrosis through extracellular matrix protein production after ischemic stroke. Exp Neurol. 2015 Feb;264:127-34. doi: 10.1016/j.expneurol.2014.12.007. Epub 2014 Dec 13. PubMed PMID: 25510317.
3: Ellegaard AM, Groth-Pedersen L, Oorschot V, Klumperman J, Kirkegaard T, Nylandsted J, Jäättelä M. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance. Mol Cancer Ther. 2013 Oct;12(10):2018-30. doi: 10.1158/1535-7163.MCT-13-0084. Epub 2013 Aug 6. PubMed PMID: 23920274.
4: Guo Y, Chen Y, Xu X, Fu X, Zhao ZJ. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. J Hematol Oncol. 2012 Dec 6;5:72. doi: 10.1186/1756-8722-5-72. PubMed PMID: 23216927; PubMed Central PMCID: PMC3524753.
5: Turpaev K, Drapier JC. Stimulatory effect of benzylidenemalononitrile tyrphostins on expression of NO-dependent genes in U-937 monocytic cells. Eur J Pharmacol. 2009 Mar 15;606(1-3):1-8. doi: 10.1016/j.ejphar.2009.01.015. Epub 2009 Jan 21. PubMed PMID: 19374863.
6: Heryanto B, Lipson KE, Rogers PA. Effect of angiogenesis inhibitors on oestrogen-mediated endometrial endothelial cell proliferation in the ovariectomized mouse. Reproduction. 2003 Mar;125(3):337-46. PubMed PMID: 12611597.
7: Liao AT, Chien MB, Shenoy N, Mendel DB, McMahon G, Cherrington JM, London CA. Inhibition of constitutively active forms of mutant kit by multitargeted indolinone tyrosine kinase inhibitors. Blood. 2002 Jul 15;100(2):585-93. Erratum in: Blood 2002 Oct 15;100(8):2696. PubMed PMID: 12091352.

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